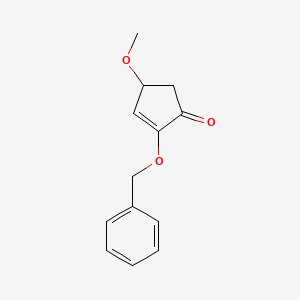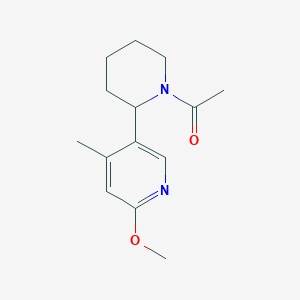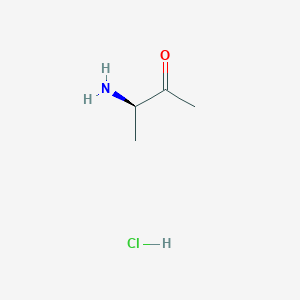
(R)-3-Aminobutan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Aminobutan-2-one hydrochloride is a chiral compound with significant importance in various scientific fields. It is a hydrochloride salt of ®-3-Aminobutan-2-one, which is an amino ketone. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminobutan-2-one hydrochloride typically involves the reaction of ®-3-Aminobutan-2-one with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of ®-3-Aminobutan-2-one hydrochloride can be scaled up using batch or continuous processes. The key steps involve the preparation of ®-3-Aminobutan-2-one, followed by its conversion to the hydrochloride salt. The process parameters, such as temperature, pH, and concentration, are optimized to achieve high efficiency and product quality.
化学反応の分析
Types of Reactions: ®-3-Aminobutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Forms substituted amino ketones or amides.
科学的研究の応用
®-3-Aminobutan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of ®-3-Aminobutan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in metabolic pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways can vary based on the specific application and the biological system involved.
類似化合物との比較
(S)-3-Aminobutan-2-one hydrochloride: The enantiomer of ®-3-Aminobutan-2-one hydrochloride, with different stereochemistry.
3-Aminobutan-2-one: The parent compound without the hydrochloride salt.
4-Aminobutan-2-one: A structural isomer with the amino group at a different position.
Uniqueness: ®-3-Aminobutan-2-one hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and in the development of chiral drugs. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
特性
分子式 |
C4H10ClNO |
|---|---|
分子量 |
123.58 g/mol |
IUPAC名 |
(3R)-3-aminobutan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 |
InChIキー |
PJUJCERLTHVZRL-AENDTGMFSA-N |
異性体SMILES |
C[C@H](C(=O)C)N.Cl |
正規SMILES |
CC(C(=O)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)
![2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid](/img/structure/B13015056.png)

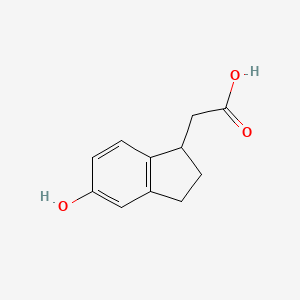
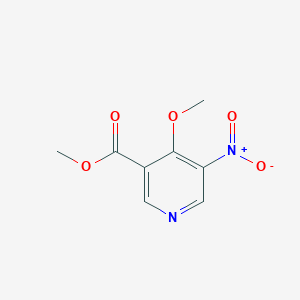
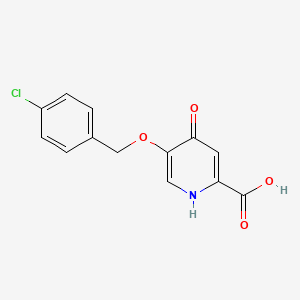
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)



